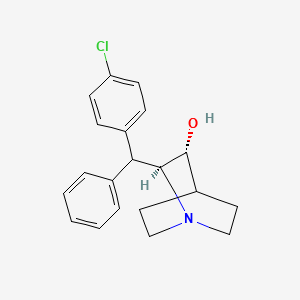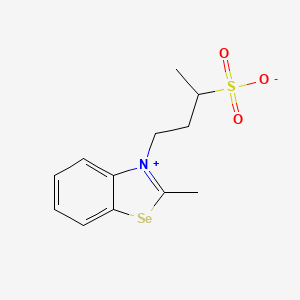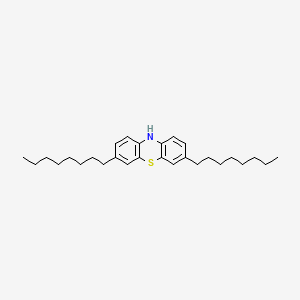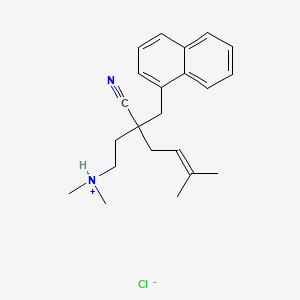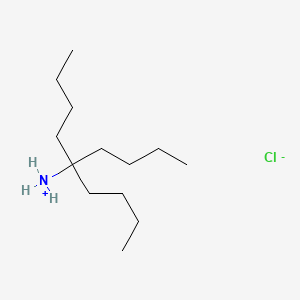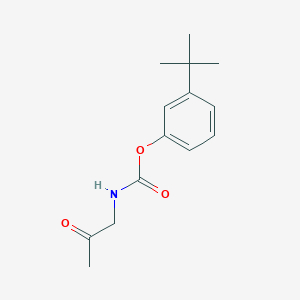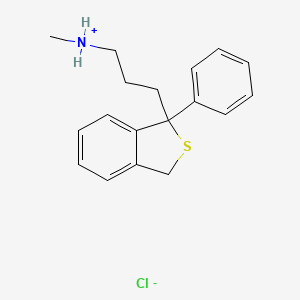![molecular formula C17H26N2O3 B13760658 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine CAS No. 55792-12-6](/img/structure/B13760658.png)
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is a chemical compound with the molecular formula C17H27ClN2O3 and a molecular weight of 342.861. This compound is known for its unique structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and hydrogenation.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propoxyphenyl moiety.
Carbamate Formation: The carbamate group is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.
Quaternization: The final step involves the quaternization of the piperidine nitrogen with a suitable alkylating agent, resulting in the formation of the chloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propoxyphenyl group, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-piperidin-1-ylethyl N-(4-methoxyphenyl)carbamate chloride
- 2-piperidin-1-ylethyl N-(4-ethoxyphenyl)carbamate chloride
- 2-piperidin-1-ylethyl N-(4-butoxyphenyl)carbamate chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(4-propoxyphenyl)carbamate chloride is unique due to its specific propoxyphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
55792-12-6 |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-(4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-2-13-21-16-8-6-15(7-9-16)18-17(20)22-14-12-19-10-4-3-5-11-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |
InChI-Schlüssel |
ZEBSDHVFURDFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


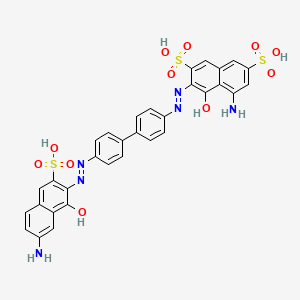
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)

